APEG-1 protein

Smooth Muscle Biology Vascular Biology Transcript Specificity

APEG-1 (Aortic Preferentially Expressed Gene-1, also known as SPEG isoform is a 12.7 kDa nuclear protein of 113 amino acids encoded by the SPEG gene. It was originally identified as a transcript preferentially expressed in differentiated vascular smooth muscle cells (VSMC) and is rapidly down-regulated upon vascular injury or dedifferentiation.

Molecular Formula C14H19NO3
Molecular Weight 0
CAS No. 180033-65-2
Cat. No. B1170044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPEG-1 protein
CAS180033-65-2
SynonymsAPEG-1 protein
Molecular FormulaC14H19NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is APEG-1 Protein (CAS 180033-65-2) and Why It Matters for Smooth Muscle Research


APEG-1 (Aortic Preferentially Expressed Gene-1, also known as SPEG isoform 3) is a 12.7 kDa nuclear protein of 113 amino acids encoded by the SPEG gene [1]. It was originally identified as a transcript preferentially expressed in differentiated vascular smooth muscle cells (VSMC) and is rapidly down-regulated upon vascular injury or dedifferentiation [1][2]. Unlike the kinase-domain-containing isoforms of the same gene (SPEGα/β), APEG-1 lacks catalytic kinase domains and functions as a structural marker and potential growth regulator specific to the aortic smooth muscle lineage [3].

Why Generic Smooth Muscle Markers Cannot Replace APEG-1 Protein in Procurement


APEG-1 is not interchangeable with other smooth muscle markers (e.g., SM22α, calponin, α-SMA) because its expression is more tightly restricted to the aortic smooth muscle lineage and is uniquely down-regulated by vascular injury [1][2]. Unlike other SPEG isoforms that are kinases expressed in striated muscle, APEG-1 is the only non-kinase isoform predominantly expressed in the aorta, and its loss correlates directly with the transition from a differentiated to a proliferative VSMC phenotype [1][3]. No other single marker simultaneously combines this degree of vascular-bed specificity, differentiation-state sensitivity, and unique isoform origin within the myosin light chain kinase family.

Quantitative Evidence: How APEG-1 Protein Outperforms Analogs in Key Selection Metrics


Vascular-Bed Specificity: APEG-1 Is Confined to Aortic SMCs, Unlike Broadly Expressed Markers

APEG-1 mRNA is predominantly detected in aortic smooth muscle cells, with minimal expression in other tissues, including visceral smooth muscle [1]. In contrast, SM22α and calponin are expressed in both vascular and visceral smooth muscle beds, limiting their specificity for aortic lineage studies [2]. This differential restriction makes APEG-1 the most selective marker for aortic SMC research.

Smooth Muscle Biology Vascular Biology Transcript Specificity

Injury Response: APEG-1 Exhibits >80% Down-regulation vs. Moderate Changes in Other Markers

Following balloon injury in rat aorta, APEG-1 mRNA levels decreased by more than 80% within 48 hours as VSMC switched from a differentiated to a proliferative phenotype [1]. In contrast, SM22α expression drops only 2- to 3-fold in similar injury models, while α-SMA remains relatively stable [2]. This greater dynamic range makes APEG-1 a more sensitive reporter for monitoring VSMC phenotypic modulation.

Vascular Injury Restenosis Phenotypic Switching

Promoter Strength: 2.7-kb APEG-1 Promoter Drives VSMC-Exclusive Expression vs. Leaky SM22α Promoter

A 2.7-kb APEG-1 5′-flanking sequence directed high-level luciferase activity exclusively in VSMC, with minimal activity in five other cell types including fibroblasts, endothelial cells, and hepatocytes [1]. In comparison, the SM22α promoter exhibits residual activity in skeletal muscle and heart in transgenic mice, reducing its stringency for VSMC-restricted transgene expression [2]. This exclusivity positions APEG-1 as the preferred promoter for vascular gene therapy vectors.

Gene Therapy VSMC-Targeting Promoter Engineering

Cross-Species Conservation: APEG-1 Displays 97-98% Amino Acid Identity vs. Lower Conservation in Functional Paralogs

The amino acid sequence of rat APEG-1 is 97% identical to human and 98% identical to mouse homologs, indicating strong purifying selection and functional constraint [1]. In contrast, the kinase domains of SPEGα/β show approximately 85-90% cross-species identity, and other smooth muscle markers like calponin exhibit 90-95% identity [2]. This extreme conservation facilitates direct translation of rodent model findings to human vascular biology.

Evolutionary Conservation Preclinical Translation Protein Engineering

Unique Isoform Identity: Only APEG-1 Lacks Kinase Activity Among SPEG Family, Avoiding Confounding Signaling Artifacts

APEG-1 (SPEG isoform 3) is the sole non-kinase isoform derived from the SPEG gene, lacking both protein kinase domains present in SPEGα and SPEGβ [1]. The kinase isoforms are expressed in striated muscle and can phosphorylate downstream targets, potentially confounding assays designed to study smooth muscle-specific signaling. Using APEG-1-specific reagents eliminates this cross-reactivity and ensures that measured effects are attributable solely to the aortic smooth muscle lineage.

Isoform Specificity Assay Interference Signaling Studies

Where APEG-1 Protein Delivers Maximum Research and Industrial Value


Vascular Injury and Restenosis Drug Screening

Use APEG-1 as a sensitive reporter for VSMC phenotypic switching in high-throughput screens. The >80% down-regulation upon vascular injury provides a wide assay window for detecting anti-restenotic compounds, with superior sensitivity compared to SM22α-based readouts [1]. Suitable for both in vitro (PDGF-stimulated VSMC dedifferentiation) and in vivo (rat carotid balloon injury) models.

Aortic Smooth Muscle Lineage Tracing and Characterization

Employ APEG-1 as the most specific marker for differentiated aortic SMCs when profiling cell populations from vascular tissues. Its restriction to aortic smooth muscle and absence from visceral smooth muscle and striated muscle enables unambiguous identification of aortic SMC identity, unlike pan-smooth muscle markers [2].

Vascular-Targeted Gene Therapy Vector Development

Leverage the 2.7-kb APEG-1 promoter to construct VSMC-restricted expression cassettes for gene therapy applications targeting atherosclerosis, restenosis, or aortic aneurysms. The minimal off-target activity in non-vascular cell types reduces systemic toxicity risks compared to SM22α or CMV-driven vectors [3].

Preclinical Translation Studies Requiring High Cross-Species Concordance

Utilize APEG-1 as a biomarker in rodent models of vascular disease where findings must be extrapolated to humans. The 97-98% amino acid identity across species ensures that mechanistic insights and therapeutic target validation data are not confounded by species-specific sequence divergence [4].

Quote Request

Request a Quote for APEG-1 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.